endo-BCN-PEG4-acid

Description

The exact mass of the compound endo-BCN-PEG4-acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality endo-BCN-PEG4-acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about endo-BCN-PEG4-acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35NO8/c24-21(25)7-9-27-11-13-29-15-16-30-14-12-28-10-8-23-22(26)31-17-20-18-5-3-1-2-4-6-19(18)20/h18-20H,3-17H2,(H,23,26)(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPSTLKSTPBGBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCC(=O)O)CCC#C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421932-54-8 |

Source

|

| Record name | exo-BCN-PEG4-acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to endo-BCN-PEG4-acid: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of endo-BCN-PEG4-acid, a heterobifunctional linker widely utilized in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).

Core Structure and Properties

Endo-BCN-PEG4-acid is a molecule designed with distinct functional regions that impart its utility in covalently linking biomolecules. Its structure consists of three key components:

-

Bicyclononyne (BCN): A strained alkyne that readily participates in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" reaction. This allows for highly specific and efficient conjugation to azide-modified molecules without the need for a cytotoxic copper catalyst.

-

Polyethylene Glycol (PEG4): A four-unit polyethylene glycol spacer. This hydrophilic linker enhances the solubility of the molecule and the resulting conjugate in aqueous media, reduces aggregation, and minimizes steric hindrance.[1][][3]

-

Carboxylic Acid (-COOH): A terminal carboxyl group that can be activated to react with primary amines (e.g., on lysine residues of proteins) to form a stable amide bond.

The endo-isomer of BCN is noted for its high reactivity in SPAAC reactions.

Chemical and Physical Properties

A summary of the key quantitative data for endo-BCN-PEG4-acid is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Chemical Formula | C22H35NO8 | [4][5] |

| Molecular Weight | 441.52 g/mol | |

| CAS Number | 1881221-47-1 | |

| Purity | >95% | |

| Physical Form | Colorless oil | |

| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO. | |

| Storage (Pure Form) | -20°C (up to 3 years) | |

| Storage (In Solvent) | -80°C (up to 6 months), -20°C (up to 1 month) | |

| SPAAC Reaction Rate | Second-order rate constant (k) with benzyl azide: 0.14 M⁻¹s⁻¹ |

Experimental Protocols

The utility of endo-BCN-PEG4-acid lies in its ability to participate in a two-step conjugation process. The following are detailed methodologies for the key experiments.

Activation of the Carboxylic Acid Group

The terminal carboxylic acid must be activated to react efficiently with primary amines on a target molecule (e.g., an antibody). A common method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or sulfo-NHS.

Materials:

-

endo-BCN-PEG4-acid

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or sulfo-NHS

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Amine-containing molecule (e.g., antibody) in Reaction Buffer

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Anhydrous DMSO or DMF

Procedure:

-

Dissolve endo-BCN-PEG4-acid: Prepare a stock solution of endo-BCN-PEG4-acid in anhydrous DMSO or DMF.

-

Prepare Activation Mixture: In a separate tube, dissolve EDC and NHS (or sulfo-NHS) in the Activation Buffer. A molar excess of EDC and NHS to the endo-BCN-PEG4-acid is recommended (e.g., 5-10 fold excess).

-

Activation Reaction: Add the dissolved endo-BCN-PEG4-acid to the activation mixture. Allow the reaction to proceed for 15-30 minutes at room temperature.

-

Conjugation to Amine-containing Molecule: Add the activated endo-BCN-PEG4-acid solution to the amine-containing molecule in the Reaction Buffer. The reaction of the NHS-activated acid with primary amines is most efficient at pH 7-8.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: Add the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted NHS-ester. Incubate for 15-30 minutes.

-

Purification: Remove excess linker and byproducts by size-exclusion chromatography (SEC) or dialysis.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Once the target molecule is functionalized with the BCN group, it can be reacted with an azide-modified molecule.

Materials:

-

BCN-functionalized molecule

-

Azide-modified molecule

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 (or other suitable aqueous buffer)

-

Anhydrous DMSO or DMF (if needed to dissolve the azide-modified molecule)

Procedure:

-

Prepare Reactants: Dissolve the BCN-functionalized molecule and the azide-modified molecule in the Reaction Buffer. If the azide-modified molecule has limited aqueous solubility, it can be first dissolved in a minimal amount of DMSO or DMF and then added to the aqueous reaction mixture.

-

SPAAC Reaction: Mix the BCN-functionalized molecule and the azide-modified molecule. A slight molar excess of the azide-modified molecule (e.g., 1.5-3 equivalents) is often used to ensure complete reaction of the BCN groups.

-

Incubation: The reaction is typically carried out at room temperature. The reaction time can vary from a few hours to overnight, depending on the concentration of the reactants and the specific BCN and azide derivatives used.

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as HPLC, mass spectrometry, or SDS-PAGE.

-

Purification: Purify the resulting conjugate from excess azide-modified molecule and any side products using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or affinity chromatography.

Application in Antibody-Drug Conjugate (ADC) Synthesis

A primary application of endo-BCN-PEG4-acid is in the synthesis of ADCs. The linker connects a cytotoxic drug (payload) to a monoclonal antibody that targets a specific antigen on cancer cells.

Workflow for Trastuzumab-MMAE ADC Synthesis

The following diagram illustrates a typical workflow for the synthesis of a Trastuzumab-MMAE (monomethyl auristatin E) conjugate using endo-BCN-PEG4-acid.

Caption: Workflow for the synthesis of a Trastuzumab-MMAE ADC.

The logical flow for creating an Antibody-Drug Conjugate (ADC) using endo-BCN-PEG4-acid is depicted below.

Caption: Logical decision flow for utilizing endo-BCN-PEG4-acid in ADC development.

Conclusion

Endo-BCN-PEG4-acid is a versatile and powerful tool for researchers in drug development and bioconjugation. Its well-defined structure, combining a highly reactive BCN group for click chemistry, a hydrophilic PEG spacer, and a reactive carboxylic acid, enables the efficient and specific synthesis of complex biomolecular conjugates. The detailed protocols and workflow provided in this guide offer a solid foundation for the successful application of this linker in the creation of next-generation therapeutics like ADCs.

References

An In-depth Technical Guide on the Core Mechanism of Action of endo-BCN-PEG4-acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Endo-BCN-PEG4-acid is a trifunctional linker molecule integral to the advancement of bioconjugation, particularly in the fields of antibody-drug conjugates (ADCs) and proteomics. Its mechanism of action is centered on the principles of bioorthogonal chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This guide elucidates the distinct roles of its three core components: the endo-Bicyclononyne (endo-BCN) for copper-free click chemistry, the tetra-polyethylene glycol (PEG4) spacer for enhancing physicochemical properties, and the terminal carboxylic acid for initial conjugation. We will explore the underlying chemical principles, present quantitative kinetic data, detail experimental protocols, and provide visual workflows to offer a comprehensive technical resource for researchers.

Core Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The primary function of endo-BCN-PEG4-acid is to facilitate the covalent linking of two molecules in a highly specific and efficient manner within a complex biological environment. This is achieved through a bioorthogonal reaction known as SPAAC.

-

The Driving Force: The reaction's driving force originates from the high ring strain of the bicyclononyne (BCN), a cyclooctyne derivative. This strain is relieved when the alkyne group within the BCN ring reacts with an azide (-N3) functional group.

-

The Reaction: The BCN group undergoes a [3+2] cycloaddition with an azide-modified molecule, forming a stable, covalent triazole linkage.

-

Bioorthogonality: A key advantage of this mechanism is that it is "bioorthogonal." It proceeds rapidly under mild, physiological conditions (aqueous environment, neutral pH, ambient temperature) without the need for a cytotoxic copper catalyst, which is required for the classical Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This makes it ideal for applications involving live cells or sensitive biomolecules.[1][2]

Molecular Components and Their Functions

The efficacy of endo-BCN-PEG4-acid arises from the synergistic function of its three components:

-

endo-Bicyclononyne (endo-BCN): This is the reactive core for the SPAAC reaction. The "endo" stereoisomer is noted for its high reactivity, which in some contexts, is slightly faster than its "exo" counterpart in reactions with azides and tetrazines.[3][4] The BCN group provides an excellent balance of high reactivity and stability.[3]

-

Polyethylene Glycol Spacer (PEG4): This hydrophilic spacer, consisting of four repeating ethylene glycol units, is crucial for the overall performance of the linker and the final bioconjugate. Its primary functions include:

-

Enhanced Solubility: The PEG4 chain increases the aqueous solubility of the linker and any hydrophobic molecules attached to it, which is critical for preventing aggregation in biological buffers.

-

Reduced Steric Hindrance: It acts as a flexible arm, providing spatial separation between the conjugated molecules. This minimizes the risk of the payload interfering with the biological activity (e.g., antigen-binding site) of a protein or antibody.

-

Improved Pharmacokinetics: By increasing hydrophilicity and stability, the PEG spacer can contribute to a longer circulation half-life of the bioconjugate in vivo.

-

-

Carboxylic Acid (-acid): This terminal functional group serves as the primary attachment point. It can be readily activated to react with primary amines (e.g., lysine residues on the surface of proteins and antibodies) to form a stable amide bond. This initial conjugation step positions the BCN group for the subsequent bioorthogonal click reaction.

Quantitative Data

The efficiency of SPAAC reactions is typically quantified by second-order rate constants (k2). While specific data for endo-BCN-PEG4-acid reacting with a particular azide can vary based on reaction conditions and the azide's structure, the literature provides valuable insights into the reactivity of the core BCN moiety.

| Reactant 1 | Reactant 2 | Solvent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| endo-BCN-OH | Azide | MeOH/H₂O (1:1) | 0.90 (±0.08) | |

| exo-BCN-CH₂OH | Azide | MeOH/H₂O (1:1) | 0.88 (±0.06) | |

| endo-BCN | 4-tert-butyl-1,2-benzoquinone | 1,2-dichloroethane | 219 (±14) | |

| endo-BCN | 4-tert-butyl-1,2-benzoquinone | Methanol | 838 (±22) | |

| exo-BCN | 4-tert-butyl-1,2-benzoquinone | 1,2-dichloroethane | 99 (±3) | |

| exo-BCN | 4-tert-butyl-1,2-benzoquinone | Methanol | 298 (±17) |

Note: The data with benzoquinone demonstrates the high reactivity of the BCN core in a different type of cycloaddition, highlighting its strained nature. Some studies indicate near-identical reactivity between endo and exo isomers in SPAAC, suggesting that the choice of isomer may be application-dependent.

Experimental Protocols

The use of endo-BCN-PEG4-acid typically involves a two-stage conjugation strategy.

5.1 Stage 1: Amine Conjugation via Activated Ester

This protocol describes the initial attachment of the linker to a protein (e.g., an antibody) via its primary amines.

-

Reagent Preparation:

-

Antibody: Exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.4-8.5) to a concentration of 2-5 mg/mL.

-

Linker Activation: The carboxylic acid of endo-BCN-PEG4-acid must be activated. This is typically done by converting it to an N-hydroxysuccinimide (NHS) ester. Alternatively, a pre-activated endo-BCN-PEG4-NHS ester can be used.

-

Linker Stock: Dissolve the endo-BCN-PEG4-NHS ester in an anhydrous organic solvent like DMSO to a concentration of 10-50 mM.

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. The final DMSO concentration should be kept below 10% (v/v).

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

-

-

Purification:

-

Remove unreacted linker and byproducts using a desalting column (size-exclusion chromatography) equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect fractions corresponding to the purified, BCN-modified antibody.

-

5.2 Stage 2: Bioorthogonal SPAAC Reaction

This protocol describes the "click" reaction between the BCN-modified protein and an azide-containing molecule (e.g., a drug, a fluorescent dye).

-

Reagent Preparation:

-

BCN-Protein: Use the purified protein from Stage 1.

-

Azide Molecule: Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO or water) to a known concentration.

-

-

Click Reaction:

-

Add a 2- to 10-fold molar excess of the azide molecule to the BCN-modified protein solution.

-

Incubate at room temperature for 2-12 hours. Reaction times can be optimized, but overnight incubation often ensures high yields.

-

-

Final Purification:

-

Purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis, or HPLC) to remove excess azide reagent.

-

-

Characterization:

-

Confirm successful conjugation and determine the drug-to-antibody ratio (DAR) or labeling efficiency using techniques like UV-Vis spectroscopy, mass spectrometry, or HPLC.

-

Visualization of Workflows and Mechanisms

6.1 General Mechanism of Action

Caption: Logical flow of the two-stage bioconjugation process.

6.2 Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

Caption: Step-by-step experimental workflow for ADC synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. BCN-PEG4-acid (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 4. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

The Pivotal Role of the PEG4 Linker in endo-BCN-PEG4-acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, endo-BCN-PEG4-acid, represents a sophisticated tool in the construction of advanced bioconjugates, most notably antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its architecture, comprising a bioorthogonal endo-bicyclononyne (endo-BCN) moiety, a discrete four-unit polyethylene glycol (PEG4) spacer, and a terminal carboxylic acid, is meticulously designed to optimize the performance and therapeutic potential of targeted therapies. This technical guide delves into the critical functions of the PEG4 linker within this construct, supported by quantitative data, detailed experimental protocols, and visual workflows to provide a comprehensive resource for researchers in the field.

Core Functions of the PEG4 Linker

The PEG4 linker is not merely a passive spacer; it is an active contributor to the overall efficacy and developability of the bioconjugate. Its primary functions are multifaceted:

-

Enhanced Hydrophilicity and Solubility: A paramount challenge in ADC development is the propensity of hydrophobic payloads to induce aggregation, which can lead to rapid clearance from circulation and diminished efficacy.[1][2] The incorporation of the hydrophilic PEG4 linker counteracts this by increasing the overall water solubility of the ADC, thereby preventing the formation of aggregates.[3][4] This is particularly crucial for enabling higher drug-to-antibody ratios (DARs) without compromising the physicochemical properties of the conjugate.[2]

-

Improved Pharmacokinetics: The hydrophilic nature of the PEG4 spacer creates a hydration shell around the drug-linker moiety. This "stealth" effect reduces non-specific interactions with serum proteins and non-target cells, leading to a prolonged circulation half-life and reduced plasma clearance. The result is greater accumulation of the bioconjugate at the target site, enhancing its therapeutic window.

-

Optimal Spatial Separation: The defined length of the PEG4 linker provides critical spatial separation between the antibody or targeting protein and the conjugated payload. This separation is vital for preserving the biological activity of the targeting moiety by preventing the payload from sterically hindering its binding to the target antigen.

-

Homogeneity and Reproducibility: Unlike polydisperse PEG linkers, which are a mixture of polymers with varying chain lengths, the discrete PEG4 linker is a single molecular entity with a defined structure and molecular weight. This homogeneity is crucial for the manufacturing and regulatory approval of bioconjugates, ensuring batch-to-batch consistency and a well-characterized product.

Quantitative Impact of PEG Linker Length on ADC Performance

The length of the PEG spacer is a critical parameter that can be fine-tuned to achieve the desired balance of solubility, stability, and potency. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key ADC performance metrics.

| Linker | PEG Units | Clearance (mL/day/kg) | Exposure (AUC, µg*h/mL) | Half-life (t1/2, h) | In Vivo Efficacy | Reference |

| No PEG | 0 | ~15 | - | - | - | |

| PEG2 | 2 | ~10 | 3,500 | - | - | |

| PEG4 | 4 | ~7 | 5,600 | - | Improved | **** |

| PEG8 | 8 | ~5 | 9,800 | - | Significantly Improved | |

| PEG12 | 12 | ~5 | 10,000 | - | Significantly Improved | |

| PEG24 | 24 | ~5 | 10,000 | - | Significantly Improved |

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy. This table demonstrates a clear trend where increasing PEG linker length up to PEG8 leads to a significant decrease in clearance and an increase in drug exposure. The PEG4 linker shows a marked improvement in pharmacokinetic parameters compared to ADCs with no or shorter PEG linkers.

| Linker Length Category | Key Findings | Reference |

| Short (e.g., PEG2, PEG4 ) | Generally provide better ADC stability by anchoring the payload within the antibody's spatial shield. However, they offer a less pronounced "stealth" effect, potentially leading to faster clearance compared to longer linkers. | |

| Medium (e.g., PEG8, PEG12) | Often represent an optimal balance, providing significant improvements in pharmacokinetics and tumor exposure without a substantial loss of in vitro potency. A threshold effect is often observed around PEG8, beyond which further increases in length have a diminished impact on clearance. | |

| Long (e.g., PEG24, PEG4k, PEG10k) | Dramatically improve the pharmacokinetic profile, leading to prolonged half-life and increased area under the curve (AUC). This is particularly advantageous for ADCs with hydrophobic payloads or when targeting antigens with low expression levels. However, very long linkers may negatively impact in vitro cytotoxicity. |

Table 2: Qualitative Comparison of Different PEG Linker Length Categories. This table summarizes the general trends and considerations when selecting a PEG linker of a particular length category.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and evaluation of bioconjugates utilizing the endo-BCN-PEG4-acid linker. The following are representative protocols for key experiments.

Protocol 1: Two-Step Antibody-Drug Conjugation using endo-BCN-PEG4-acid

This protocol describes the conjugation of a cytotoxic drug to an antibody in a two-step process involving the activation of the carboxylic acid moiety of endo-BCN-PEG4-acid and its subsequent reaction with an amine-containing payload, followed by a copper-free click reaction with an azide-modified antibody.

Materials:

-

endo-BCN-PEG4-acid

-

Amine-containing cytotoxic payload

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Azide-modified monoclonal antibody (mAb)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Desalting columns

Procedure:

-

Activation of endo-BCN-PEG4-acid:

-

Dissolve endo-BCN-PEG4-acid in anhydrous DMF or DMSO.

-

Add 1.5 equivalents of EDC and 1.2 equivalents of NHS.

-

Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.

-

-

Conjugation to Amine-Containing Payload:

-

Dissolve the amine-containing cytotoxic payload in anhydrous DMF or DMSO.

-

Add the payload solution to the activated endo-BCN-PEG4-NHS ester solution.

-

Add 2-3 equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to facilitate the reaction.

-

Stir the reaction mixture at room temperature overnight.

-

Purify the BCN-PEG4-Payload conjugate using reverse-phase HPLC.

-

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):

-

Prepare the azide-modified mAb in PBS at a concentration of 1-5 mg/mL.

-

Dissolve the purified BCN-PEG4-Payload conjugate in a minimal amount of DMSO.

-

Add the BCN-PEG4-Payload solution to the azide-modified mAb solution at a 5-10 fold molar excess.

-

Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours.

-

-

Purification of the ADC:

-

Purify the resulting ADC using a desalting column to remove unconjugated linker-payload and other small molecules.

-

Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), size-exclusion chromatography (SEC), and mass spectrometry.

-

Protocol 2: In Vitro Cytotoxicity Assay

This protocol outlines a method to determine the potency of an ADC on antigen-positive versus antigen-negative cells.

Materials:

-

Antigen-positive and antigen-negative cell lines

-

Complete cell culture medium

-

96-well plates

-

ADC construct

-

Unconjugated antibody (as a control)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium.

-

Remove the medium from the wells and add 100 µL of the different ADC concentrations.

-

-

Incubation:

-

Incubate the plates for 72-120 hours at 37°C in a CO2 incubator.

-

-

Viability Assessment:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence or absorbance using a plate reader.

-

-

Data Analysis:

-

Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.

-

Visualizing Workflows and Pathways

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.

Caption: Experimental workflow for the synthesis and evaluation of an ADC using an endo-BCN-PEG4 linker.

Caption: Generalized signaling pathway for ADC internalization and payload-induced apoptosis.

Conclusion

The endo-BCN-PEG4-acid linker is a highly engineered component that plays a critical role in the success of next-generation bioconjugates. The PEG4 moiety, in particular, provides a crucial balance of hydrophilicity, spatial separation, and homogeneity, which translates to improved solubility, enhanced pharmacokinetic profiles, and consistent manufacturing. The quantitative data and experimental protocols provided in this guide underscore the importance of rational linker design and offer a framework for researchers to optimize the performance of their targeted therapeutic candidates. The careful selection and implementation of well-defined linkers like endo-BCN-PEG4-acid will continue to be a cornerstone of innovation in the fields of oncology and beyond.

References

An In-depth Technical Guide to endo-BCN-PEG4-acid for Copper-Free Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of endo-BCN-PEG4-acid, a bifunctional linker molecule integral to advancements in copper-free click chemistry. Its unique structure, combining a strained alkyne, a flexible polyethylene glycol (PEG) spacer, and a reactive carboxylic acid, makes it a versatile tool for the precise and stable conjugation of biomolecules. This document details its chemical properties, reaction kinetics, and applications, and provides step-by-step experimental protocols for its use.

Core Concepts and Chemical Properties

Endo-BCN-PEG4-acid is a heterobifunctional linker designed for bioorthogonal chemistry, specifically for strain-promoted azide-alkyne cycloaddition (SPAAC). This copper-free click chemistry reaction is highly valued in biological applications due to its biocompatibility, as it circumvents the cytotoxicity associated with copper catalysts.

The molecule consists of three key components:

-

endo-Bicyclononyne (BCN): A highly strained cyclic alkyne that readily reacts with azides without the need for a catalyst. The "endo" configuration is noted for being slightly more reactive than its "exo" counterpart.

-

Polyethylene Glycol (PEG4): A four-unit PEG linker that enhances the molecule's hydrophilicity, improving its solubility in aqueous buffers commonly used in biological experiments. The PEG spacer also reduces steric hindrance and minimizes non-specific interactions and aggregation.

-

Carboxylic Acid (-COOH): A terminal functional group that allows for the covalent attachment of the linker to primary amine-containing molecules (e.g., proteins, peptides, or small molecule drugs) through the formation of a stable amide bond.

Quantitative Data Summary

The following tables summarize the key physical, chemical, and kinetic properties of endo-BCN-PEG4-acid and its reactive moiety.

Table 1: Physical and Chemical Properties of endo-BCN-PEG4-acid

| Property | Value |

| Molecular Formula | C₂₂H₃₅NO₈ |

| Molecular Weight | 441.52 g/mol |

| Appearance | Colorless to light yellow oil/liquid |

| Purity | Typically >95% |

| Solubility | Soluble in DMSO, DMF, DCM, THF, acetonitrile. The PEG linker enhances solubility in aqueous media. |

| Storage | Store at -20°C for long-term stability. |

Table 2: Kinetic Data for BCN Reactions

| Reactants | Solvent | Temperature | Second-Order Rate Constant (k₂) | Citation |

| endo-BCN-OH + Benzyl Azide | CD₃CN/D₂O (1:2) | Not Specified | 0.29 M⁻¹s⁻¹ | [1] |

| endo-BCN-OH + Benzyl Azide | DMSO | 37°C | 0.15 M⁻¹s⁻¹ | [2] |

| PEGylated BCN derivative + 2-azidoethanol | Human Blood Plasma | 20°C | ~0.2 M⁻¹s⁻¹ | [2] |

Experimental Protocols

This section provides detailed methodologies for the two primary reactions involving endo-BCN-PEG4-acid: amide bond formation via its carboxylic acid group and the strain-promoted azide-alkyne cycloaddition (SPAAC) of its BCN group.

Protocol 1: Amide Coupling of endo-BCN-PEG4-acid to an Amine-Containing Molecule

This two-step protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid for reaction with a primary amine.

Materials:

-

endo-BCN-PEG4-acid

-

Amine-containing molecule (e.g., protein, peptide)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS for aqueous reactions

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Anhydrous DMSO or DMF

-

Desalting column

Procedure:

-

Reagent Preparation:

-

Equilibrate all reagents to room temperature before use.

-

Prepare a stock solution of endo-BCN-PEG4-acid in anhydrous DMSO or DMF (e.g., 10 mg/mL).

-

Prepare stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer or water immediately before use.

-

-

Activation of endo-BCN-PEG4-acid:

-

Dissolve endo-BCN-PEG4-acid in Activation Buffer.

-

Add a 5-10 fold molar excess of EDC and NHS/Sulfo-NHS to the endo-BCN-PEG4-acid solution.

-

Incubate for 15-30 minutes at room temperature to form the NHS ester.

-

-

Conjugation to the Amine-Containing Molecule:

-

Dissolve the amine-containing molecule in the Coupling Buffer.

-

Add the activated endo-BCN-PEG4-acid solution to the amine-containing molecule solution. A 10-20 fold molar excess of the linker is a good starting point for protein conjugations.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS ester.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted linker and byproducts using a desalting column or dialysis, exchanging the buffer to a suitable storage buffer for the conjugated molecule.

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the reaction of an endo-BCN-functionalized molecule with an azide-containing molecule.

Materials:

-

BCN-functionalized molecule (prepared as in Protocol 1 or obtained commercially)

-

Azide-containing molecule of interest

-

Reaction Buffer: PBS, pH 7.4 or other suitable biological buffer

-

DMSO or other organic solvent if needed for solubility

Procedure:

-

Reagent Preparation:

-

Dissolve the BCN-functionalized molecule in the Reaction Buffer to the desired concentration.

-

Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO or the Reaction Buffer) to create a stock solution.

-

-

Click Reaction:

-

Add the azide-containing molecule to the solution of the BCN-functionalized molecule. A slight molar excess (1.5-5 equivalents) of the smaller of the two molecules is often used to drive the reaction to completion.

-

If using a stock solution of the azide in an organic solvent, ensure the final concentration of the organic solvent in the reaction mixture is compatible with the biomolecules (typically <10%).

-

Incubate the reaction at room temperature for 1-4 hours, or at 37°C to increase the reaction rate. Longer incubation times (overnight at 4°C) may be necessary for very dilute samples.

-

-

Purification:

-

The resulting triazole-linked conjugate can be purified based on its properties. For proteins, this can be achieved using size exclusion chromatography, dialysis, or affinity chromatography to remove any unreacted azide-containing molecule.

-

Visualizations

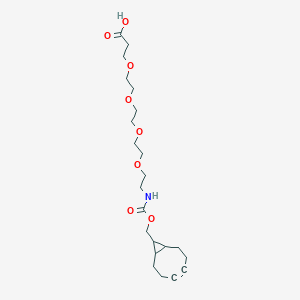

The following diagrams illustrate the structure of endo-BCN-PEG4-acid, a typical experimental workflow, and the mechanism of the SPAAC reaction.

Caption: Chemical structure of endo-BCN-PEG4-acid.

Caption: General experimental workflow for bioconjugation.

References

An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, revolutionizing the way researchers approach bioconjugation, drug development, and molecular imaging. This copper-free click chemistry reaction enables the covalent ligation of molecules in complex biological environments with high specificity and efficiency.[1] The driving force behind this reaction is the high ring strain of cyclooctyne reagents, which readily react with azides to form a stable triazole linkage under physiological conditions without the need for a cytotoxic copper catalyst.[2][3]

This technical guide provides a comprehensive overview of SPAAC reagents, a comparative analysis of their kinetic properties, detailed experimental protocols for key applications, and visual guides to aid in experimental design and reagent selection.

The SPAAC Reaction: A Mechanistic Overview

SPAAC is a type of [3+2] cycloaddition between a strained cyclooctyne and an azide. The reaction proceeds through a concerted mechanism, where the bond formation occurs in a single transition state. The significant release of ring strain from the cyclooctyne provides the thermodynamic driving force for the reaction, allowing it to proceed rapidly at ambient temperatures and in aqueous environments.

Comparative Analysis of Common SPAAC Reagents

The choice of cyclooctyne reagent is critical and depends on the specific application, balancing reactivity, stability, and hydrophilicity. A variety of cyclooctynes have been developed, each with distinct kinetic properties. The efficacy of a SPAAC reaction is often quantified by its second-order rate constant (k₂), which reflects how quickly the two reacting partners form a product. A higher k₂ value signifies a faster reaction, which is often desirable for capturing dynamic processes or when working with low concentrations of biomolecules.[4]

Below is a summary of kinetic data for the reaction of commonly used cyclooctynes with benzyl azide, a standard model azide.

| Cyclooctyne Reagent | Common Abbreviation | **Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) ** | Key Features |

| Dibenzocyclooctyne | DBCO, ADIBO | ~0.3 - 1.0[4] | High reactivity, widely used for a variety of applications. |

| DIBO | DIBO | ~0.17 | Good balance of reactivity and stability. |

| Bicyclononyne | BCN | ~0.14 | Small size and high reactivity, suitable for applications where steric hindrance is a concern. |

| Biarylazacyclooctynone | BARAC | - | Extremely reactive, ideal for in vivo imaging and sensitive biological environments. |

| Difluorinated Cyclooctyne | DIFO | 0.076 | Biocompatible, developed for live cell imaging and drug discovery. |

| Azadibenzocyclooctyne | DIBAC | 0.31 | High reactivity. |

Note: Reaction rates can be influenced by the specific azide used, solvent, pH, and temperature.

Reagent Selection Guide

Choosing the optimal SPAAC reagent is crucial for experimental success. The following decision tree provides a guide for selecting a suitable cyclooctyne based on common experimental requirements.

Experimental Protocols

The following are generalized protocols for common applications of SPAAC. Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific applications.

Protocol 1: Labeling of an Azide-Modified Protein with a Cyclooctyne Probe

This protocol describes the labeling of a protein that has been functionalized with an azide group with a cyclooctyne-containing probe (e.g., a fluorophore or biotin).

Materials:

-

Azide-modified protein

-

Cyclooctyne-probe conjugate (e.g., DBCO-Fluorophore)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Reaction vessels

-

Method for analysis (e.g., SDS-PAGE, Western blot, mass spectrometry)

Procedure:

-

Protein Preparation: Dissolve the azide-modified protein in PBS to a final concentration of 1-10 mg/mL.

-

Reagent Preparation: Prepare a stock solution of the cyclooctyne-probe in a compatible solvent (e.g., DMSO).

-

Reaction Setup: Add the cyclooctyne-probe stock solution to the protein solution. A 10- to 20-fold molar excess of the cyclooctyne probe over the protein is recommended to ensure efficient labeling.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction time may need to be optimized depending on the reactivity of the specific cyclooctyne and the concentration of reactants.

-

Purification (Optional): If necessary, remove the excess, unreacted probe by a suitable method such as dialysis, size-exclusion chromatography, or spin filtration.

-

Analysis: Analyze the labeled protein using the chosen analytical method to confirm successful conjugation. For fluorescently labeled proteins, this can be done by in-gel fluorescence scanning. For biotinylated proteins, a Western blot with streptavidin-HRP can be performed.

Protocol 2: Live-Cell Imaging using SPAAC

This protocol outlines the metabolic labeling of cellular components with an azide-containing precursor followed by fluorescent labeling via SPAAC for imaging.

Materials:

-

Mammalian cells in culture

-

Cell culture medium

-

Azide-containing metabolic precursor (e.g., an azido sugar like Ac₄ManNAz for glycan labeling, or an amino acid analog like L-azidohomoalanine (AHA) for protein labeling)

-

Cyclooctyne-fluorophore conjugate (e.g., DBCO-Alexa Fluor 488)

-

PBS

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling: Culture the cells in a medium supplemented with the azide-containing precursor for 24-48 hours. The optimal concentration of the precursor and incubation time should be determined empirically for the specific cell type and precursor.

-

Cell Washing: After incubation, wash the cells twice with warm PBS to remove any unincorporated precursor.

-

SPAAC Reaction: Prepare a solution of the cyclooctyne-fluorophore in a complete cell culture medium at a final concentration of 10-50 µM. Add this solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

Washing: Wash the cells three times with warm PBS to remove the unreacted cyclooctyne-fluorophore.

-

Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for a bioconjugation experiment using SPAAC.

Conclusion

Strain-Promoted Alkyne-Azide Cycloaddition has become an indispensable tool in the fields of chemical biology, drug development, and materials science. Its bioorthogonality, efficiency, and mild reaction conditions make it suitable for a wide range of applications, from simple bioconjugation to complex live-cell imaging. By understanding the kinetics and properties of different SPAAC reagents and following optimized protocols, researchers can effectively harness the power of this remarkable reaction to advance their scientific discoveries.

References

A Technical Guide to the Hydrophilicity and Solubility of endo-BCN-PEG4-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrophilicity and solubility of endo-BCN-PEG4-acid, a heterobifunctional linker critical in the development of advanced bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document outlines the key physicochemical properties, presents available quantitative data, and provides detailed experimental protocols for the characterization of this reagent.

Introduction to endo-BCN-PEG4-acid

Endo-BCN-PEG4-acid is a key reagent in bioconjugation, featuring a bicyclo[6.1.0]nonyne (BCN) moiety for strain-promoted alkyne-azide cycloaddition (SPAAC) and a carboxylic acid for conjugation to amine-containing molecules. The inclusion of a polyethylene glycol (PEG) spacer is a deliberate design choice to enhance the molecule's physicochemical properties, particularly its hydrophilicity and solubility, which are critical for its application in biological systems.[1][2][3][4]

Hydrophilicity

The hydrophilicity of a linker is a crucial parameter that influences the solubility, aggregation propensity, and pharmacokinetic profile of the resulting bioconjugate. The endo-BCN-PEG4-acid is designed to be a hydrophilic linker.

Key Structural Features Influencing Hydrophilicity:

-

Polyethylene Glycol (PEG) Spacer: The tetraethylene glycol (PEG4) chain is the primary contributor to the molecule's hydrophilicity. The repeating ether units can form hydrogen bonds with water molecules, significantly improving aqueous solubility.

-

Bicyclo[6.1.0]nonyne (BCN) Moiety: The BCN group, while being a strained alkyne, is reported to be more hydrophilic than other cyclooctynes like dibenzocyclooctyne (DBCO). A calculated logP (clogP) value for the parent BCN structure is 1.2, indicating a favorable hydrophilic character compared to DBCO's clogP of 3.5.

-

Carboxylic Acid: The terminal carboxylic acid group is ionizable at physiological pH, which further contributes to the molecule's water solubility.

Solubility Profile

The solubility of endo-BCN-PEG4-acid is a critical consideration for its handling, reaction setup, and the purification of its conjugates.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for endo-BCN-PEG4-acid.

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | 10 mM |

Qualitative Solubility Data

Endo-BCN-PEG4-acid is qualitatively described as being soluble in a range of organic solvents. This information is summarized in the table below.

| Solvent | Solubility | Source(s) |

| Dichloromethane (DCM) | Soluble | |

| Tetrahydrofuran (THF) | Soluble | |

| Acetonitrile | Soluble | |

| Dimethylformamide (DMF) | Soluble | |

| Aqueous Media | The hydrophilic PEG4 spacer enhances solubility in aqueous media. |

Experimental Protocols

Detailed experimental protocols for the determination of hydrophilicity and solubility of endo-BCN-PEG4-acid are not explicitly published. However, standard methodologies for small molecules and PEGylated compounds can be readily adapted.

Determination of Octanol-Water Partition Coefficient (LogP)

The Shake-Flask method is the gold standard for experimentally determining the LogP of a compound.

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of endo-BCN-PEG4-acid in a suitable organic solvent (e.g., DMSO).

-

Prepare a series of standard solutions of known concentrations from the stock solution.

-

Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate overnight.

-

-

Partitioning:

-

Add a known volume of the endo-BCN-PEG4-acid stock solution to a mixture of the pre-saturated n-octanol and water in a separatory funnel.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the analyte between the two phases.

-

Allow the phases to separate completely.

-

-

Quantification:

-

Carefully collect both the n-octanol and aqueous phases.

-

Determine the concentration of endo-BCN-PEG4-acid in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase.

-

LogP is the base-10 logarithm of the partition coefficient.

-

Determination of Aqueous Solubility

The equilibrium solubility of endo-BCN-PEG4-acid in aqueous buffers (e.g., water, Phosphate-Buffered Saline (PBS)) can be determined using the Shake-Flask method.

Protocol:

-

Sample Preparation:

-

Add an excess amount of endo-BCN-PEG4-acid to a known volume of the desired aqueous buffer in a sealed vial.

-

-

Equilibration:

-

Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the sample to pellet the undissolved solid.

-

-

Quantification:

-

Carefully collect a known volume of the supernatant.

-

Determine the concentration of the dissolved endo-BCN-PEG4-acid in the supernatant using a validated analytical method (e.g., HPLC-UV).

-

-

Result Expression:

-

Express the solubility in units such as mg/mL or mM.

-

Applications in Bioconjugation

The favorable hydrophilicity and solubility of endo-BCN-PEG4-acid make it an ideal linker for the synthesis of complex biomolecules.

Antibody-Drug Conjugate (ADC) Synthesis

In ADC development, endo-BCN-PEG4-acid can be used to conjugate a cytotoxic payload to an antibody. The workflow typically involves two main steps:

-

Activation and Conjugation to the Payload: The carboxylic acid of endo-BCN-PEG4-acid is activated (e.g., using EDC/NHS chemistry) and reacted with an amine-containing payload.

-

Click Chemistry with an Azide-Modified Antibody: The BCN-functionalized payload is then reacted with an azide-modified antibody via SPAAC to form the final ADC.

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Proteolysis-Targeting Chimera (PROTAC) Synthesis

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. Endo-BCN-PEG4-acid can serve as the hydrophilic linker connecting the target-binding ligand and the E3 ligase ligand.

Caption: Synthesis and mechanism of action of a PROTAC.

Conclusion

Endo-BCN-PEG4-acid is a well-designed heterobifunctional linker with favorable hydrophilicity and solubility characteristics, making it a valuable tool in the field of bioconjugation. The presence of the PEG4 spacer significantly enhances its aqueous compatibility, which is essential for biological applications. While quantitative data on its hydrophilicity and aqueous solubility are not extensively reported, standard experimental protocols can be employed for their determination. The versatility of endo-BCN-PEG4-acid is demonstrated in its successful application in the synthesis of ADCs and PROTACs, where its physicochemical properties contribute to the development of effective and soluble bioconjugates.

References

The Fulcrum of Bioconjugation: An In-depth Technical Guide to BCN Linkers

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation, the choice of a linker molecule is a critical determinant of experimental success. Among the arsenal of tools available for covalently linking biomolecules, bicyclo[6.1.0]nonyne (BCN) linkers have emerged as a cornerstone technology. Their utility is anchored in the principles of strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal "click chemistry" reaction that proceeds with high efficiency and specificity under physiological conditions, obviating the need for cytotoxic copper catalysts.[1] This technical guide provides a comprehensive overview of the applications of BCN linkers, detailing their core features, quantitative performance data, and explicit experimental protocols for their implementation in key research and development areas.

Core Principles of BCN Linkers

Bifunctional BCN linkers are characterized by two primary components: the strained alkyne (BCN) moiety, which serves as the reactive handle for SPAAC, and a second functional group designed for attachment to a biomolecule of interest. The BCN group itself exists as two diastereomers, endo and exo, which exhibit subtle differences in their reactivity.[1] The secondary functional group can be tailored to target specific residues on a biomolecule, such as primary amines (via N-hydroxysuccinimide [NHS] esters) or thiols.[]

The power of BCN linkers lies in the bioorthogonality of the SPAAC reaction. This means the BCN group and its azide reaction partner are essentially inert to the vast array of functional groups present in complex biological systems, ensuring that the conjugation reaction is highly specific and predictable.[3][4] This high degree of selectivity, coupled with the ability to perform these reactions in aqueous environments and at physiological pH and temperature, makes BCN linkers exceptionally well-suited for applications involving sensitive biological samples, including live cells.

Quantitative Data on BCN Linker Performance

The selection of a linker in bioconjugation is a data-driven decision. The following tables summarize key quantitative parameters for BCN linkers, providing a basis for experimental design and comparison with other bioorthogonal chemistries.

Table 1: Reaction Kinetics of BCN Linkers

The second-order rate constant (k₂) is a critical measure of the speed of a bimolecular reaction. For SPAAC, this value indicates how rapidly the BCN linker will react with an azide-modified molecule. Generally, the endo-BCN isomer exhibits slightly faster kinetics than the exo-BCN isomer. While dibenzocyclooctyne (DBCO) linkers often display faster reaction rates with simple azides, the reactivity of BCN can be advantageous with sterically hindered azides.

| Cyclooctyne | Azide Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |

| exo-BCN | Benzyl azide | 0.19 | CD₃CN/D₂O (1:2) |

| endo-BCN | Benzyl azide | 0.29 | CD₃CN/D₂O (1:2) |

| BCN | Benzyl azide | 0.15 | DMSO at 37°C |

| BCN | Phenyl-CF₂-CF₂-N₃ | 2.24 | THF/H₂O (9:1) |

| BCN-PEG derivative | 2-azidoethanol | 0.19 - 0.21 | Aqueous solution at 20°C |

| DBCO | Benzyl azide | ~0.1 - 1.0 | Varies with derivative and conditions |

Data compiled from multiple sources.

Table 2: Stability of BCN Linkers

The stability of the linker is paramount, especially for in vivo applications or experiments with long incubation times. BCN linkers have demonstrated greater stability compared to some other strained alkynes, particularly in the presence of biological thiols like glutathione (GSH). However, the linkage used to attach the BCN moiety to the biomolecule can also impact overall stability, with amide bonds generally offering greater stability than carbamate linkages.

| Linker | Condition | Half-life / Stability Metric |

| BCN | Presence of Glutathione (GSH) | ~6 hours |

| DBCO | Presence of Glutathione (GSH) | ~71 minutes |

| BCN-carbamate | Cultured cells | Less stable, prone to hydrolysis |

| BCN-amide | Cultured cells | More robust and stable |

Data compiled from multiple sources.

Key Applications and Experimental Protocols

BCN linkers have found broad utility across various domains of bioconjugation. The following sections detail their application in the synthesis of antibody-drug conjugates, cell surface labeling, and live-cell imaging, complete with generalized experimental protocols.

Antibody-Drug Conjugates (ADCs)

In the development of ADCs, BCN linkers facilitate the precise attachment of potent cytotoxic drugs to monoclonal antibodies. This approach allows for the creation of homogenous ADCs with a defined drug-to-antibody ratio (DAR). The bioorthogonal nature of the SPAAC reaction ensures that the conjugation process does not compromise the integrity or binding affinity of the antibody. BCN linkers can be incorporated into both cleavable and non-cleavable ADC designs.

This protocol outlines a two-step process for creating an ADC, starting with the introduction of an azide group onto the antibody, followed by conjugation with a BCN-linker-drug construct.

Step 1: Introduction of Azide Groups onto the Antibody

-

Antibody Preparation: Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS), at a concentration of 2-5 mg/mL. Ensure the buffer is free of amine-containing substances like Tris.

-

NHS Ester Reaction: Dissolve an Azide-PEG-NHS ester in anhydrous DMSO to a stock concentration of 10 mM immediately before use.

-

Incubation: Add a 10- to 20-fold molar excess of the Azide-PEG-NHS ester solution to the antibody solution. The final DMSO concentration should not exceed 10%. Incubate for 30-60 minutes at room temperature.

-

Quenching: Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted azide reagent using a desalting column or size-exclusion chromatography (SEC) equilibrated with PBS.

-

Characterization: Determine the concentration of the azide-modified antibody using a spectrophotometer.

Step 2: Conjugation with BCN-Linker-Drug

-

Prepare BCN-Linker-Drug: Dissolve the BCN-linker-drug construct (e.g., BCN-PEG-Val-Cit-PABC-MMAE) in DMSO to a stock concentration of 10 mM.

-

SPAAC Reaction: To the azide-modified antibody solution, add a 3- to 5-fold molar excess of the BCN-linker-drug construct per azide group.

-

Incubation: Gently mix and incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

-

Purification: Purify the ADC from unreacted linker-drug and other small molecules using a desalting column or tangential flow filtration, exchanging the buffer to a formulation buffer (e.g., histidine buffer, pH 6.0).

-

Characterization:

-

Determine the Drug-to-Antibody Ratio (DAR) using hydrophobic interaction chromatography (HIC-HPLC).

-

Assess the level of aggregation using size-exclusion chromatography (SEC-HPLC).

-

The purified ADC can be stored at 4°C for short-term use or at -80°C for long-term storage.

-

Cell Surface Labeling

BCN linkers are invaluable for labeling proteins on the surface of live cells. This is often achieved by first metabolically incorporating an azide-containing sugar into cell surface glycans, followed by reaction with a BCN-functionalized probe, such as a fluorophore or biotin.

This protocol describes the labeling of cell surface glycans.

Step 1: Metabolic Labeling with Azido-Sugar

-

Cell Culture: Plate cells in a suitable imaging dish and culture overnight under normal conditions (e.g., 37°C, 5% CO₂).

-

Prepare Azido-Sugar: Prepare a 100 mM stock solution of an azido-sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz) in sterile DMSO.

-

Incubation: Add the Ac₄ManNAz stock solution to the complete culture medium to a final concentration of 25-50 µM. Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido-sugar into cell surface glycans.

-

Control: As a negative control, culture a separate batch of cells with an equivalent concentration of DMSO without the azido-sugar.

Step 2: Bioorthogonal Ligation with BCN-Fluorophore

-

Cell Preparation: Gently aspirate the culture medium containing the azido-sugar. Wash the cells twice with pre-warmed PBS to remove any unincorporated azido-sugar.

-

Prepare BCN-Fluorophore: Prepare a 1-5 mM stock solution of the BCN-Fluorophore in anhydrous DMSO. Protect the solution from light.

-

Labeling Reaction: Dilute the BCN-Fluorophore stock solution in serum-free culture medium to a final concentration of 5-20 µM. Add the labeling medium to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

Washing: Aspirate the labeling medium and wash the cells three times with pre-warmed PBS to remove any unreacted probe.

-

Imaging: The cells are now ready for visualization by fluorescence microscopy.

Live-Cell Imaging

The ability to visualize dynamic processes within living cells is a cornerstone of modern cell biology. BCN linkers, in conjunction with membrane-permeant fluorophores, enable the intracellular labeling and tracking of biomolecules in real-time.

This protocol is a continuation of the cell surface labeling protocol, adapted for intracellular targets by using a membrane-permeant BCN-fluorophore.

-

Metabolic Labeling: Follow Step 1 of the Cell Surface Labeling protocol to incorporate azide groups into the biomolecules of interest.

-

Cell Preparation: Wash the cells as described in Step 2.1 of the cell surface labeling protocol.

-

Labeling with Membrane-Permeant BCN-Fluorophore:

-

Prepare a stock solution of a membrane-permeant BCN-fluorophore in DMSO.

-

Dilute the stock solution in live-cell imaging medium to the desired final concentration (typically 1-10 µM).

-

Add the labeling medium to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

-

Washing: Wash the cells three times with pre-warmed live-cell imaging medium to remove excess fluorophore.

-

Imaging:

-

Replace the wash medium with fresh, pre-warmed live-cell imaging medium.

-

Place the culture dish on a microscope stage equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).

-

Allow the cells to equilibrate for at least 15 minutes before imaging.

-

Acquire images using the appropriate filter sets for the chosen fluorophore.

-

Conclusion

Bifunctional BCN crosslinkers are indispensable tools in the field of bioconjugation. Their favorable reaction kinetics and stability, combined with the high specificity of the SPAAC reaction, make them ideal for a wide array of applications. From the rational design of sophisticated antibody-drug conjugates to the intricate labeling of cellular components in their native environment, BCN linkers provide a robust and versatile platform for innovation. The protocols and data presented in this guide offer a solid foundation for researchers to harness the power of BCN chemistry in their own investigations, paving the way for new discoveries and the development of next-generation therapeutics and diagnostics.

References

The Strategic Role of endo-BCN-PEG4-acid in Next-Generation Antibody-Drug Conjugate Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads. The linker, a critical component connecting these two moieties, profoundly influences the efficacy, safety, and pharmacokinetic profile of the ADC. This technical guide delves into the core attributes of endo-BCN-PEG4-acid, a heterobifunctional linker increasingly utilized in ADC development. We will explore the distinct roles of its constituent parts—the endo-bicyclo[6.1.0]nonyne (BCN) for copper-free click chemistry, the tetraethylene glycol (PEG4) spacer for enhanced biophysical properties, and the terminal carboxylic acid for versatile conjugation. This guide will provide a comprehensive overview of its mechanism of action, present relevant quantitative data, and offer generalized experimental protocols for its application in ADC synthesis and evaluation. Furthermore, we will visualize the key chemical transformations and biological pathways associated with ADCs developed using this linker technology.

Introduction to endo-BCN-PEG4-acid

Endo-BCN-PEG4-acid is a sophisticated chemical linker designed to facilitate the precise construction of ADCs. It is a heterobifunctional molecule, meaning it possesses two different reactive functional groups, allowing for the sequential and controlled conjugation of a cytotoxic payload and a monoclonal antibody. The strategic combination of its three key components addresses several challenges in ADC development, including stability, solubility, and targeted payload delivery.

The structure of endo-BCN-PEG4-acid consists of:

-

An endo-bicyclo[6.1.0]nonyne (BCN) group: A strained cyclooctyne that enables highly efficient and bioorthogonal conjugation to azide-modified molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of copper-free click chemistry.[1]

-

A polyethylene glycol (PEG4) spacer: A short, hydrophilic chain of four ethylene glycol units that improves the solubility and pharmacokinetic properties of the resulting ADC.[2]

-

A terminal carboxylic acid (-COOH) : A versatile functional group that allows for covalent linkage to primary amines on antibodies or payloads through the formation of a stable amide bond.[1]

The Functional Significance of Each Moiety

The endo-BCN Group: A Gateway to Copper-Free Click Chemistry

The BCN moiety is the cornerstone of this linker's utility in bioorthogonal conjugation. It participates in a SPAAC reaction with an azide-functionalized counterpart, typically the payload. This reaction is characterized by:

-

Biocompatibility : It proceeds efficiently under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for a cytotoxic copper catalyst, which is a significant advantage over traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1]

-

High Reactivity and Selectivity : The ring strain of the BCN group drives the reaction forward, leading to rapid and specific formation of a stable triazole linkage. This high chemoselectivity ensures that the linker reacts exclusively with the azide group, avoiding side reactions with other functional groups present on biomolecules.[1]

-

Favorable Kinetics : While specific kinetic data for endo-BCN-PEG4-acid is not extensively published, SPAAC reactions involving BCN derivatives are known for their favorable reaction rates, which are crucial for efficient conjugation. The reaction rate can be influenced by the electronic properties of the azide.

The PEG4 Spacer: Enhancing ADC Performance

The inclusion of a hydrophilic PEG4 spacer offers several critical advantages for the overall performance of the ADC:

-

Improved Solubility and Reduced Aggregation : Many potent cytotoxic payloads are hydrophobic. The PEG4 moiety increases the hydrophilicity of the linker-payload complex, which helps to prevent aggregation of the final ADC product, a common challenge that can lead to reduced efficacy and increased immunogenicity.

-

Enhanced Pharmacokinetics : The hydrophilic nature of the PEG spacer creates a hydration shell around the payload, which can shield it from degradation and reduce non-specific clearance from circulation, thereby extending the ADC's plasma half-life.

-

Steric Hindrance Minimization : The flexible PEG chain acts as a spacer, minimizing steric hindrance between the large antibody and the often-bulky payload, which can help preserve the antibody's binding affinity to its target antigen.

The Carboxylic Acid: A Versatile Handle for Conjugation

The terminal carboxylic acid group provides a reliable and versatile point of attachment to amine-containing molecules, most commonly the lysine residues on the surface of a monoclonal antibody. This is typically achieved through a two-step process:

-

Activation : The carboxylic acid is first activated using coupling agents such as N-hydroxysuccinimide (NHS) or a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form a more reactive intermediate (e.g., an NHS ester).

-

Amide Bond Formation : The activated ester then readily reacts with primary amines on the antibody to form a stable and irreversible amide bond.

This well-established chemistry allows for a robust and reproducible conjugation process.

Quantitative Data and Performance Metrics

While specific quantitative data for ADCs constructed using endo-BCN-PEG4-acid is limited in publicly available literature, we can infer its performance based on data from ADCs employing similar BCN and PEGylated linkers.

| Parameter | Typical Value/Observation | Significance in ADC Development |

| SPAAC Reaction Rate (BCN with azides) | Second-order rate constants typically in the range of 10⁻² to 1 M⁻¹s⁻¹ | Determines the efficiency and speed of payload conjugation. Faster rates are generally desirable. |

| ADC Solubility | PEGylated ADCs show significantly improved solubility in aqueous buffers compared to non-PEGylated counterparts. | Prevents aggregation, improves manufacturability, and reduces potential for immunogenicity. |

| In Vitro Cytotoxicity (IC50) | Highly dependent on payload and target cell line, but properly constructed ADCs exhibit potent, antigen-dependent cell killing (nanomolar to picomolar range). | Demonstrates the targeted potency of the ADC. |

| Plasma Stability | The amide and triazole linkages are highly stable in plasma, preventing premature payload release. | Crucial for minimizing off-target toxicity and ensuring the payload reaches the target tumor. |

| Pharmacokinetics (Half-life) | PEGylated ADCs generally exhibit longer plasma half-lives compared to those with purely hydrophobic linkers. | A longer half-life can lead to greater accumulation of the ADC in the tumor and improved efficacy. |

Experimental Protocols

The following sections provide generalized, step-by-step protocols for the synthesis and evaluation of an ADC using endo-BCN-PEG4-acid. These should be considered as a starting point and will require optimization for specific antibodies, payloads, and experimental systems.

Two-Step ADC Synthesis Workflow

This protocol assumes the payload has been pre-functionalized with an azide group.

References

A Technical Guide to Utilizing endo-BCN-PEG4-acid as a PROTAC Linker

This guide provides an in-depth overview for researchers, scientists, and drug development professionals on the application of endo-BCN-PEG4-acid as a versatile linker in the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs).

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by hijacking the cell's native ubiquitin-proteasome system (UPS).[1][] A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3]

The formation of a stable ternary complex between the POI, the PROTAC, and an E3 ligase is the critical initiating step.[4] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI.[5] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC is released to engage another target protein, acting in a catalytic manner.

The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy. Its length, composition, and attachment points influence the stability and geometry of the ternary complex, thereby affecting degradation efficiency, selectivity, and overall physicochemical properties.

Core Properties of the endo-BCN-PEG4-acid Linker

The endo-BCN-PEG4-acid linker is a popular choice in PROTAC design due to its well-defined chemical handles and favorable properties.

-

Structure:

-

endo-BCN (Bicyclononyne): A strained alkyne that serves as a highly reactive handle for copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This allows for a highly efficient and bio-orthogonal conjugation to an azide-modified binding element.

-

PEG4 (Polyethylene Glycol, 4 units): A hydrophilic spacer that improves the aqueous solubility and permeability of the final PROTAC molecule. The defined length of the PEG chain provides a precise and flexible distance between the two ligands.

-

Acid (Carboxylic Acid): A terminal carboxylic acid group that provides a convenient point of attachment to an amine-containing molecule (e.g., an E3 ligase ligand) through standard amide bond formation.

-

-

Key Advantages:

-

Synthetic Tractability: Offers a straightforward, two-step conjugation strategy (amide coupling followed by SPAAC).

-

Bio-orthogonality: The SPAAC reaction is highly specific and can be performed under mild, biocompatible conditions, preserving the integrity of complex biomolecules.

-

Improved Solubility: The PEG spacer enhances the solubility of often-hydrophobic warhead and E3 ligase ligands.

-

PROTAC Synthesis and Evaluation Workflow

The development of a novel PROTAC using the endo-BCN-PEG4-acid linker follows a structured workflow from synthesis to cellular characterization.

Quantitative Data Tables

The following tables present representative data for a hypothetical PROTAC, "Degrader-123," synthesized using the endo-BCN-PEG4-acid linker.

Table 1: Binding Affinity of Degrader-123 Components This data is typically generated using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

| Analyte | Ligand Immobilized | Binding Affinity (KD) | Technique |

| Degrader-123 | Target Protein (POI) | 85 nM | SPR |

| Degrader-123 | E3 Ligase (e.g., VHL) | 150 nM | SPR |

| Ternary Complex (POI + Degrader-123) | E3 Ligase (e.g., VHL) | 25 nM | SPR |

Table 2: In-Cell Degradation Efficacy of Degrader-123 This data is determined by treating cells with the PROTAC and quantifying remaining target protein levels, often via Western Blot or quantitative mass spectrometry.

| Cell Line | Treatment Time (hours) | DC50 (nM) | Dmax (%) | Assay Method |

| Cell Line A | 24 | 45 | 92 | Western Blot |

| Cell Line B | 24 | 70 | 85 | In-Cell ELISA |

-

DC50 (half-maximal degradation concentration): The concentration of PROTAC required to degrade 50% of the target protein.

-

Dmax (maximum degradation): The maximum percentage of protein degradation achievable with the PROTAC.

Experimental Protocols

Protocol: PROTAC Synthesis via Amide Coupling and SPAAC

This protocol outlines the synthesis of a PROTAC using an amine-functionalized E3 ligase ligand and an azide-functionalized warhead.

-

Amide Coupling:

-

Dissolve endo-BCN-PEG4-acid (1.1 eq) and a coupling agent like HATU (1.1 eq) in anhydrous DMF.

-

Add a base such as DIPEA (3.0 eq) and stir for 5 minutes at room temperature.

-

Add the amine-containing E3 ligase ligand (1.0 eq) dissolved in DMF.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.

-

Upon completion, quench the reaction and purify the BCN-linker-E3 ligand intermediate using reverse-phase HPLC.

-

-

SPAAC Reaction:

-

Dissolve the purified intermediate (1.0 eq) and the azide-functionalized warhead (1.2 eq) in a solvent mixture (e.g., DMSO/PBS).

-

Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

-

Upon completion, purify the final PROTAC conjugate by reverse-phase HPLC.

-

Confirm the identity and purity of the final product by HRMS and NMR.

-

Protocol: Western Blot for DC50 and Dmax Determination

This protocol is a standard method for quantifying protein degradation in cells.

-

Cell Culture and Treatment:

-

Seed cells (e.g., MOLM-13) in 12-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the PROTAC in the appropriate cell culture medium.

-

Treat the cells with the PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO).

-

Incubate for a predetermined time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Western Blotting:

-

Normalize all samples to the same protein concentration and prepare them for SDS-PAGE.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

-